![molecular formula C9H18O2 B13102448 (4-Methoxy-4-methylcyclohexyl)methanol CAS No. 1637310-66-7](/img/structure/B13102448.png)
(4-Methoxy-4-methylcyclohexyl)methanol
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Overview
Description
(4-Methoxy-4-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H16O2. It is classified as a higher alicyclic primary alcohol. This compound is known for its colorless, oily appearance and faint mint-like odor. It exists in both cis and trans isomers, depending on the relative positions of the methoxy and hydroxymethyl groups on the cyclohexane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methoxy-4-methylcyclohexyl)methanol can be synthesized through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . This method involves the reduction of the ester using sodium in the presence of ethanol, resulting in the formation of the desired alcohol.
Industrial Production Methods
Industrial production of this compound is often a byproduct in the production of cyclohexanedimethanol, a commodity chemical. This occurs during the hydrogenation of dimethyl terephthalate . The reaction can be summarized as follows:
C6H4(CO2CH3)2+8H2→CH3C6H10CH2OH+2CH3OH+H2O
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols.
Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted cyclohexane derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "(4-Methoxy-4-methylcyclohexyl)methanol":
- This compound
- Liquid Crystal Monomers (LCMs)
- LCMs are synthetic organic chemicals used in the manufacture of liquid crystal displays (LCDs) of digital electronic devices .
- A method has been developed to determine 60 LCMs in electronic-waste panels, indoor dust, feces, and urine using gas chromatography–mass spectrometry (GC–MS) .
- The method was applied in the analysis of LCD panels, indoor dust, dog feces and urine, which were found to contain 22, 42, 46, and 18 of the 60 targeted LCMs, respectively .
- 4-Methyl-1-cyclohexanemethanol (4-MCHM)
- Other Applications
- Polyethylene can be used in slush molding, offering advantages such as low pressures, short runs, and inexpensive molds . It can also be used in textile finishes to impart characteristics like soft hand and better wearing qualities .
- A gelling agent, AM-9, can be used in applications where a solution is needed that gels in a predetermined period, such as placement in areas where water can be introduced .
- Ammonium nitrate can be dissolved in highly polar polymers such as poly(vinylpyrrolidone) and/or poly(acrylamide) to create phase and thermally stable glassy solid materials . It can also be used as a primary oxidizer in high-performance propellants .
Data Table: Environmental Occurrence of Liquid Crystal Monomers
Matrix | ∑LCM (ng/cm²) or (ng/g) or (ng/mL) |
---|---|
Desktop Computer Monitors | 1780 ± 165 ng/cm² |
Smartphone Screens | 166,900 ± 80,100 ng/cm² |
Indoor Dust | 2030 ± 1260 ng/g |
Dog Feces | 1990 ± 2000 ng/g dw |
Urine | 24.0 ± 14.6 ng/mL |
Mechanism of Action
The mechanism of action of (4-Methoxy-4-methylcyclohexyl)methanol involves its interaction with various molecular targets. It can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to corresponding aldehydes or ketones . The compound’s effects are mediated through its interactions with specific receptors and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanemethanol: This compound is structurally similar but lacks the methoxy group.
2,4-Dimethylcyclohexanemethanol: This compound has two methyl substituents instead of one.
Uniqueness
(4-Methoxy-4-methylcyclohexyl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Biological Activity
(4-Methoxy-4-methylcyclohexyl)methanol, also known as 4-Methylcyclohexanemethanol (4-MCHM), is an organic compound with significant industrial applications, particularly in the coal processing industry as a frothing agent. However, its biological activity and potential health effects have garnered attention, especially following environmental incidents such as the 2014 chemical spill in West Virginia. This article explores the biological activity of 4-MCHM, focusing on its toxicity, cellular effects, and implications for human health.
- Chemical Formula : C9H18O
- Molecular Weight : 142.24 g/mol
- Structure : The compound exists in both cis and trans isomeric forms, which can influence its biological activity.
Acute Toxicity
4-MCHM has been classified as moderately toxic. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be approximately 825 mg/kg, with dermal LD50 values exceeding 2000 mg/kg . These values indicate that while acute toxicity is present, it is relatively low compared to other industrial chemicals.
Chronic Toxicity and Metabolites
Recent studies have indicated that the metabolites of 4-MCHM may exhibit greater toxicity than the parent compound itself. In yeast and human cell models, exposure to 4-MCHM led to oxidative stress and DNA damage markers, suggesting potential long-term health risks . Notably, a study highlighted that while 4-MCHM was only moderately toxic, its metabolites induced significant cytotoxic effects in human lung epithelial cells .
Case Study: Environmental Impact
The 2014 Elk River spill released approximately 10,000 gallons of 4-MCHM into the water supply affecting over 300,000 residents. Following this incident, a series of studies were conducted to assess the biological effects on aquatic life and human health. Research indicated that exposure to contaminated water resulted in developmental abnormalities in amphibian embryos (Xenopus laevis), including impaired viability and movement .
In Vitro Studies
In vitro studies have demonstrated that 4-MCHM affects cellular viability and induces genotoxicity:
- Yeast Model : Proteomics analysis revealed that exposure led to cellular stress responses related to transmembrane transport and antioxidant activity.
- Human Cell Lines : A549 lung epithelial cells showed increased expression of DNA damage-related biomarkers upon exposure to 4-MCHM .
Summary of Findings
Study Focus | Key Findings |
---|---|
Acute Toxicity | LD50 ~825 mg/kg (oral) in rats; dermal LD50 >2000 mg/kg |
Chronic Effects | Metabolites more toxic than parent compound; DNA damage observed |
Environmental Impact | Developmental issues in Xenopus embryos post-spill |
In Vitro Cytotoxicity | Induction of oxidative stress and genotoxicity in human cell lines |
Properties
CAS No. |
1637310-66-7 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(4-methoxy-4-methylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O2/c1-9(11-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
UKBJWLZFVUJOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CO)OC |
Origin of Product |
United States |
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